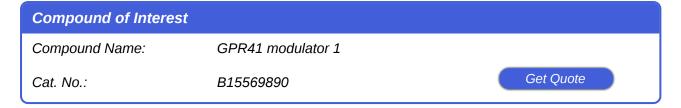


Application Notes and Protocols for GPR41

Modulator Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of GPR41 modulators in mice, focusing on a natural agonist, Sodium Propionate, and a synthetic agonist, AR420626. The protocols and data presented are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers investigating the physiological roles of GPR41.

I. GPR41 Modulators: An Overview

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs), primarily propionate, butyrate, and acetate. These SCFAs are microbial metabolites produced in the gut through the fermentation of dietary fiber. GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, and the peripheral nervous system, and plays a role in energy homeostasis, immune function, and hormone secretion.

II. Quantitative Data Summary

The following tables summarize the quantitative data on the dosage and effects of Sodium Propionate and AR420626 in mice.

Table 1: Dosage and Administration of GPR41 Modulators in Mice



Modulator	Mouse Strain	Administrat ion Route	Dosage	Vehicle	Reference
Sodium Propionate	Not Specified	Oral Gavage	100 mg/kg	Filtered Water	[1]
AR420626	SHO Nude Mice	Intraperitonea I Injection	0.1 mg/kg (days 0-4)	Saline	[2]
AR420626	SHO Nude Mice	Intraperitonea I Injection	0.2 mg/kg (days 7-11)	Saline	[2]
AR420626	BALB/c Mice	Not Specified	Not Specified	Not Specified	[3]

Table 2: In Vivo Effects of GPR41 Modulators in Mice



Modulator	Effect	Model	Quantitative Change	Reference
Sodium Propionate	Increased plasma leptin levels	Normal Mice	Statistically significant increase (P < 0.05) compared to control.	[4][5][6]
AR420626	Suppressed HepG2 xenograft growth	Xenograft Mouse Model	Statistically significant suppression (p < 0.01) compared to control.	[2]
AR420626	Decreased immune cells in bronchoalveolar lavage fluid and skin	Allergic Asthma and Eczema Models	Statistically significant decrease.	[3]
AR420626	Suppressed inflammatory cytokine expression in lung and skin	Allergic Asthma and Eczema Models	Statistically significant suppression.	[3]

III. Experimental Protocols

Detailed methodologies for the preparation and administration of GPR41 modulators are provided below.

A. Protocol for Oral Gavage of Sodium Propionate

This protocol is adapted from standard oral gavage procedures in mice.[7][8][9][10]

- 1. Materials:
- Sodium Propionate (Sigma-Aldrich or equivalent)



- · Sterile filtered water
- Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip)
- 1 mL syringes
- Animal scale
- 70% ethanol
- 2. Preparation of Dosing Solution:
- Weigh the required amount of Sodium Propionate based on the number and weight of the mice to be dosed.
- Dissolve the Sodium Propionate in sterile filtered water to achieve a final concentration that allows for the administration of 100 mg/kg in a volume of approximately 100 μL per mouse.
 [1] For a 25g mouse, this would be 2.5 mg of Sodium Propionate in 100 μL of water.
- Ensure the solution is thoroughly mixed and at room temperature before administration.
- 3. Administration Procedure:
- Weigh the mouse to calculate the precise volume of the dosing solution to be administered (up to 10 mL/kg body weight).[7][9]
- Securely restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus with the stomach.
- Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
- Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Allow the mouse to swallow the needle. Do not force the needle.
- Once the needle is at the predetermined depth, slowly administer the Sodium Propionate solution.



- Carefully withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress after the procedure.

B. Protocol for Intraperitoneal Injection of AR420626

This protocol is based on standard intraperitoneal injection techniques in mice.[11][12][13][14]

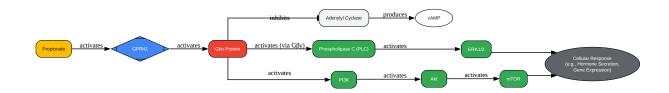
- 1. Materials:
- AR420626 (source as per experimental design)
- Sterile saline (0.9% NaCl)
- Sterile 1 mL syringes
- Sterile needles (25-27 gauge)
- Animal scale
- 70% ethanol
- 2. Preparation of Dosing Solution:
- Dissolve AR420626 in sterile saline to the desired final concentration (e.g., for a 0.1 mg/kg dose in a 25g mouse with an injection volume of 100 μL, the concentration would be 0.025 mg/mL).
- Ensure the solution is clear and free of particulates. If necessary, gentle warming or sonication may be used to aid dissolution, but stability of the compound under these conditions should be verified.
- Prepare fresh on the day of use unless stability data indicates otherwise.
- 3. Administration Procedure:
- Weigh the mouse to calculate the exact volume of the dosing solution to be injected.
- Restrain the mouse by scruffing the neck and turning it to expose the abdomen.



- Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 30-40° angle with the bevel facing up.
- Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
- Slowly inject the AR420626 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

IV. Visualization of Pathways and WorkflowsA. GPR41 Signaling Pathway

GPR41 is a Gi/o-coupled receptor. Upon activation by SCFAs like propionate, the Gi alpha subunit inhibits adenylyl cyclase, leading to decreased cAMP levels. The dissociated G betagamma subunits can activate Phospholipase C (PLC), which in turn leads to the activation of the ERK1/2 pathway. GPR41 activation has also been shown to stimulate the PI3K/Akt/mTOR signaling pathway. [5][15]





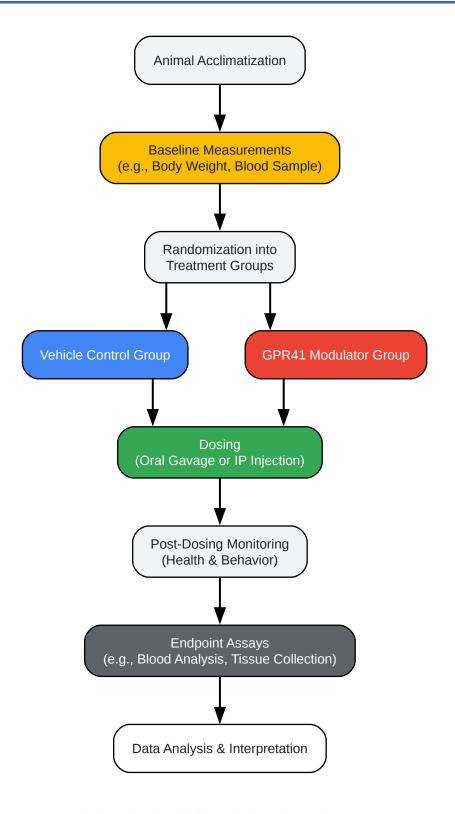
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Caption: GPR41 signaling cascade.

B. Experimental Workflow for GPR41 Modulator Administration in Mice

The following diagram illustrates the general workflow for in vivo studies involving the administration of GPR41 modulators to mice.





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